molecular formula C13H9BrClN3O2 B11684342 N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11684342
M. Wt: 354.58 g/mol
InChI Key: JMZSUWQIHAPZAR-REZTVBANSA-N
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Description

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death .

Comparison with Similar Compounds

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:

These comparisons highlight the unique properties of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, particularly its potential for forming stable metal complexes and its antiproliferative effects.

Properties

Molecular Formula

C13H9BrClN3O2

Molecular Weight

354.58 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9BrClN3O2/c14-11-6-10(15)5-9(12(11)19)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+

InChI Key

JMZSUWQIHAPZAR-REZTVBANSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O

Origin of Product

United States

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